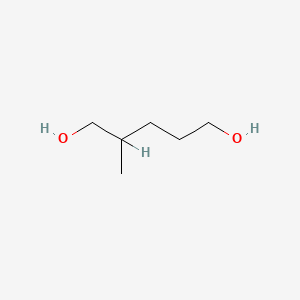

2-Methylpentane-1,5-diol

Beschreibung

Contextualization within Diol Chemistry

Diols, or glycols, are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups. Their utility is widespread, serving as monomers in polymerization, as solvents, and as key intermediates in the synthesis of a diverse array of chemical products. Within this broad family, the positioning and steric environment of the hydroxyl groups, as well as the nature of the carbon skeleton, play a crucial role in determining the reactivity and physical characteristics of the molecule.

2-Methylpentane-1,5-diol, with its primary hydroxyl groups at positions 1 and 5, and a methyl branch at the 2-position, presents a distinct set of attributes. Unlike linear diols such as pentane-1,5-diol or hexane-1,6-diol, the methyl group in this compound introduces steric hindrance. This structural feature can influence reaction kinetics and the properties of resulting polymers. For instance, in polyurethane production, the branching can enhance flexibility and affect the crosslinking efficiency.

The synthesis of this compound is often achieved through the reduction of 2-methylglutaric acid or its esters. Common industrial methods employ catalytic hydrogenation using metal catalysts like palladium or platinum under elevated pressure and temperature. In a laboratory setting, reducing agents such as lithium aluminum hydride can be used.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.176 g/mol |

| Boiling Point | 229.9 °C at 760 mmHg |

| Density | 0.961 g/cm³ |

| Flash Point | 107.2 °C |

| Refractive Index | 1.447 |

| Vapor Pressure | 0.013 mmHg at 25°C |

Data sourced from multiple references. lookchem.com

Significance in Scientific Inquiry and Industrial Innovation

The distinct structure of this compound makes it a valuable compound in both fundamental research and industrial applications. Its bifunctionality, owing to the two hydroxyl groups, allows it to participate in a variety of chemical reactions, including oxidation to form aldehydes or carboxylic acids, and substitution reactions to introduce other functional groups.

In the realm of materials science, this compound serves as a building block for polymers. The introduction of its branched structure into polyester (B1180765) or polyurethane chains can disrupt the crystalline packing that is more readily formed with linear diols. This disruption often leads to polymers with increased flexibility and altered thermal properties.

Furthermore, research has explored the utility of this compound in other specialized applications. For example, it has been investigated for its potential use in the synthesis of substituted cyclohexanes through catalytic hydrogen transfer reactions. There are also mentions of its use in the preparation of waterproof and insulating paints, and in formulations for releasing aromas and vitamins. lookchem.comchemicalbook.comchemicalbook.com

The compound's properties are often compared with other diols to highlight its specific advantages. For instance, in some dermatological applications, diols are used as penetration enhancers. While studies have compared the efficacy of pentane-1,5-diol and 2-methyl-pentane-2,4-diol (hexylene glycol) in this regard, such research underscores the importance of the specific diol structure in determining performance. nih.gov The balance between hydrophilicity and molecular weight in diols is a key factor in their function as absorption enhancers.

Table 2: Comparison of Related Diols

| Compound Name | Molecular Formula | Key Structural Feature |

|---|---|---|

| This compound | C₆H₁₄O₂ | Branched C5 chain with two primary -OH groups |

| Pentane-1,5-diol | C₅H₁₂O₂ | Linear C5 chain with two primary -OH groups |

| Hexane-1,6-diol | C₆H₁₆O₂ | Linear C6 chain with two primary -OH groups |

| 2-Methyl-2,4-pentanediol | C₆H₁₄O₂ | Branched C5 chain with one secondary and one tertiary -OH group |

This table provides a structural comparison of this compound with other relevant diols.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAWJUMVTPNRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962742 | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-62-2 | |

| Record name | 2-Methyl-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylpentane 1,5 Diol

Established Chemical Synthesis Routes

Conventional chemical synthesis provides reliable methods for the production of 2-methylpentane-1,5-diol. These routes often involve catalytic reduction of suitable precursors or multi-step organic transformations starting from readily available materials.

Catalytic Reduction Approaches

Catalytic hydrogenation is a prominent method for the synthesis of diols. In the case of this compound, a feasible approach involves the catalytic reduction of α-methyl-δ-valerolactone. This process typically utilizes a heterogeneous catalyst under a hydrogen atmosphere.

The reaction involves the ring-opening of the lactone followed by the reduction of the resulting carboxylic acid or ester to the corresponding diol. Various catalysts can be employed for this transformation, with copper-based catalysts often showing good selectivity for the desired diol.

Table 1: Catalytic Systems for the Reduction of Lactones to Diols

| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |

| Cu/SiO₂ | γ-Valerolactone | 1,4-Pentanediol (B150768) | 67 | 363–443 K, 0.7–1.3 MPa H₂ | researchgate.net |

| Zn-Cu/Al₂O₃ | γ-Valerolactone | 1,4-Pentanediol | ~97 (selectivity) | 200°C, 4 MPa H₂ | researchgate.net |

Note: Data presented is for the analogous reduction of γ-valerolactone to 1,4-pentanediol, illustrating the potential for similar catalytic systems to be applied to α-methyl-δ-valerolactone.

Multi-step Organic Transformations

Multi-step synthesis offers a versatile approach to construct the carbon skeleton of this compound from simpler starting materials. One plausible synthetic route begins with methylcyclopentane (B18539). This pathway involves a series of transformations to introduce the required functional groups and achieve the desired acyclic diol structure.

A proposed synthetic scheme starting from methylcyclopentane could involve the following key steps:

Oxidative Cleavage: The cyclic alkane can be subjected to oxidative cleavage to open the ring and form a dicarbonyl compound or a related derivative.

Functional Group Interconversion: The resulting intermediate would then undergo a series of functional group manipulations to convert the carbonyl groups into hydroxyl groups. This might involve reduction steps using appropriate reducing agents.

Purification: The final product, this compound, would then be isolated and purified.

Emerging Biotechnological and Biocatalytic Production Methods

In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for chemical synthesis. Biotechnological and biocatalytic approaches offer promising alternatives to traditional chemical methods.

Enzyme-Mediated Synthesis

The use of isolated enzymes as catalysts for organic synthesis, known as biocatalysis, provides a powerful tool for the selective synthesis of complex molecules. For the synthesis of diols, various oxidoreductases, such as alcohol dehydrogenases, can be employed for the stereoselective reduction of dicarbonyl compounds or hydroxy ketones.

While a specific enzyme for the direct synthesis of this compound has not been reported, the principles of biocatalysis suggest that a chemo-enzymatic or a multi-enzyme cascade approach could be developed. For instance, a diketone precursor to this compound could be stereoselectively reduced using a set of alcohol dehydrogenases to yield the desired chiral diol.

Microbial Fermentation Pathways (e.g., from branched-chain amino acid metabolism)

Metabolic engineering of microorganisms offers the potential for the de novo synthesis of valuable chemicals from renewable feedstocks like glucose. The biosynthesis of branched-chain diols is an area of active research. It is conceivable that a metabolic pathway for the production of this compound could be engineered in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

This could potentially be achieved by leveraging and redirecting the cell's natural branched-chain amino acid metabolism. For example, intermediates from the catabolism of amino acids like leucine (B10760876) could be channeled towards the synthesis of the target diol through the introduction of heterologous enzymes. This approach could involve a series of enzymatic steps, including decarboxylation, reduction, and hydroxylation, to convert a natural metabolite into this compound. While this remains a prospective approach, the successful microbial production of other branched-chain diols suggests its feasibility.

Optimization of Synthetic Processes

The efficiency and economic viability of any synthetic route depend on the optimization of the reaction conditions. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and purity of the product.

In catalytic reduction approaches , the choice of catalyst, solvent, temperature, and hydrogen pressure are crucial factors. For instance, in the hydrogenation of lactones, the catalyst support and the presence of promoters can significantly influence the selectivity towards the desired diol over other byproducts.

Table 2: Factors Influencing the Optimization of Diol Synthesis

| Parameter | Effect on the Reaction |

| Catalyst | Influences activity, selectivity, and stability. |

| Solvent | Affects solubility of reactants and can influence reaction pathways. |

| Temperature | Impacts reaction rate and can affect catalyst stability and selectivity. |

| Pressure | In hydrogenation reactions, higher pressure generally increases the reaction rate. |

| Substrate Concentration | Can affect reaction kinetics and product distribution. |

For multi-step organic transformations , optimization involves maximizing the yield of each individual step while minimizing the formation of byproducts. This can be achieved by carefully selecting reagents, reaction times, and purification methods.

In biotechnological and biocatalytic methods , optimization focuses on improving the efficiency of the enzymatic or microbial system. This includes protein engineering to enhance enzyme activity and stability, metabolic engineering to increase the flux towards the desired product, and optimization of fermentation conditions such as pH, temperature, and nutrient supply.

Reaction Condition Parameter Studies

The operational parameters of a chemical reaction critically determine its outcome, including the rate, conversion efficiency, and product distribution. In the synthesis of aliphatic diols via catalytic hydrogenation, temperature and pressure are among the most influential factors. Studies on analogous processes, such as the hydrogenation of γ-valerolactone (GVL) to 1,4-pentanediol (a structurally similar C5 diol), provide insight into these effects.

Effect of Temperature: An increase in reaction temperature generally leads to a higher rate of reaction and increased conversion of the starting material. However, this can have a negative impact on selectivity. For instance, in the hydrogenation of GVL over a copper-silica (Cu/SiO₂) catalyst, raising the temperature increases the conversion of GVL but simultaneously decreases the selectivity towards the desired pentanediol (B8720305) product. mdpi.commdpi.com This occurs because higher temperatures can provide the necessary activation energy for side reactions, such as the formation of 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.commdpi.com Therefore, for selective diol formation, lower reaction temperatures are often preferred. mdpi.com

Effect of Hydrogen Pressure: Hydrogen pressure is another critical variable. Consistent with Le Chatelier's principle for gas-phase reactants, increasing the hydrogen pressure typically benefits the hydrogenation rate. mdpi.com Higher H₂ concentration drives the equilibrium towards the hydrogenated products, increasing both the conversion of the starting material and the selectivity towards the desired diol. mdpi.com

The table below illustrates the typical effects of reaction temperature on conversion and selectivity in the analogous hydrogenation of γ-valerolactone.

| Parameter | Condition | Reactant Conversion | Diol Selectivity | Byproduct Selectivity |

| Temperature | Low (e.g., < 413 K) | Moderate | Higher | Lower |

| Temperature | High (e.g., > 413 K) | High | Lower | Higher |

This interactive table is based on general findings for γ-valerolactone hydrogenation, a model reaction for diol synthesis. mdpi.com

Yield and Selectivity Enhancement Strategies

Maximizing the yield and selectivity of this compound is paramount for the economic and environmental performance of the synthesis. Key strategies revolve around the design of the catalyst and the fine-tuning of reaction conditions.

Catalyst Selection and Modification: The choice of catalyst is the most critical factor influencing selectivity. Heterogeneous catalysts, particularly those based on copper, are widely studied for lactone hydrogenation to diols. mdpi.com

Catalyst Support: The material supporting the active metal can significantly alter performance. For example, a copper on zirconium dioxide (Cu/ZrO₂) catalyst has been shown to achieve 99% selectivity and 97% conversion in GVL hydrogenation under optimized conditions of 473 K and 6 MPa of hydrogen pressure. mdpi.com

Promoters: The addition of a second metal (a promoter) to the primary catalyst can dramatically enhance selectivity and stability. In the hydrogenation of GVL using a copper-alumina (Cu/Al₂O₃) catalyst, the addition of zinc (Zn) as a promoter effectively switched the product selectivity, yielding approximately 97% 1,4-pentanediol. researchgate.net The promoter also improved the catalyst's stability and reusability. researchgate.net

Optimization of Reaction Conditions: As discussed previously, manipulating reaction parameters is a direct strategy to enhance selectivity. Lowering the reaction temperature, for instance, can favor the thermodynamic product (the diol) over kinetically favored byproducts. mdpi.com This trade-off between reaction rate and selectivity is a common challenge in process optimization.

The following table summarizes the performance of different catalytic systems in analogous diol synthesis, highlighting the impact of catalyst composition on selectivity.

| Catalytic System | Support | Promoter | Reported Diol Selectivity |

| Copper (Cu) | Silica (SiO₂) | None | ~67% |

| Copper (Cu) | Zirconia (ZrO₂) | None | ~99% |

| Copper (Cu) | Alumina (Al₂O₃) | Zinc (Zn) | ~97% |

This interactive table is based on data from the hydrogenation of γ-valerolactone to 1,4-pentanediol. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Catalysis: The use of catalytic hydrogenation aligns with a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, offering a significant advantage over stoichiometric reagents which are consumed in the reaction and generate more waste. researchgate.net The development of stable and reusable catalysts, such as the Zn-promoted Cu/Al₂O₃ system, is a key area of research. researchgate.net

Atom Economy: Hydrogenation reactions are fundamentally addition reactions. In the ideal conversion of a precursor like α-methyl-δ-valerolactone to this compound, all the atoms of the reactants (the lactone and molecular hydrogen) are incorporated into the final product. This results in a theoretical atom economy of 100%, minimizing waste at the molecular level.

Use of Renewable Feedstocks: A primary goal of green chemistry is the use of renewable raw materials. Many platform chemicals traditionally derived from petroleum can now be produced from biomass. researchgate.net For instance, C5 diols like 1,5-pentanediol (B104693) can be synthesized from furfural (B47365), a compound derived from agricultural biomass like corncobs and sugarcane bagasse. researchgate.net A process to produce 1,5-pentanediol from furfural with an 84% yield has been developed, demonstrating a viable biorenewable route. researchgate.net Developing a similar pathway from biomass-derived precursors to this compound represents a key opportunity to enhance the sustainability of its production.

Advanced Spectroscopic and Computational Characterization of 2 Methylpentane 1,5 Diol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 2-Methylpentane-1,5-diol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum is expected to show distinct signals for the methyl, methylene, and methine protons. The hydroxyl (OH) protons often appear as broad signals whose chemical shifts can vary.

Based on reported data for a related synthesis, the proton signals can be characterized as multiplets due to complex spin-spin coupling between adjacent, non-equivalent protons rsc.org. The protons of the two hydroxymethyl groups (CH₂-1 and CH₂-5) and the protons on the carbon chain (CH-2, CH₂-3, CH₂-4) all resonate in distinct regions of the spectrum rsc.org.

Table 1: Representative ¹H NMR Data for this compound Moiety Note: This table is based on data reported for a similar structure within a larger molecule or reaction mixture and serves as an illustrative example. Precise chemical shifts (δ) and coupling constants (J) can vary based on solvent, concentration, and temperature.

| Proton Assignment | Chemical Shift (ppm) (Approx.) | Multiplicity |

| CH₂-1 | 3.71 - 3.80 | m |

| CH₂-5 | 3.56 - 3.63 | m |

| CH-2 | 2.76 - 2.84 | m |

| CH₂-3a | 1.79 - 1.87 | m |

| CH₂-3b, CH₂-4 | 1.19 - 1.70 | m |

| OH x 2 | 1.19 - 1.70 | m (often broad) |

Data derived from spectral information of a synthesis product containing the this compound skeleton rsc.org.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the methyl carbon, the four methylene/methine carbons of the chain, and the carbon of the primary alcohol group.

Published data from the analysis of reaction products confirms these signals rsc.orgpublish.csiro.au. For instance, in CDCl₃, the carbons attached to the hydroxyl groups (C1 and C5) appear downfield due to the electronegativity of the oxygen atoms rsc.org.

DEPT experiments, such as DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, the CH and CH₃ carbons would appear as positive signals, while the CH₂ carbons would appear as negative signals. While specific DEPT spectra for this compound are not detailed in the surveyed literature, this technique is standard for assigning carbon signals in such molecules qub.ac.ukacs.org.

Table 2: ¹³C NMR Chemical Shift Data for this compound Solvent: CDCl₃

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | 67.6 |

| C5 | 62.8 |

| C2 | 48.5 |

| C3 | 30.5 |

| C4 | 28.3 |

| CH₃ | Not explicitly assigned in source |

Data sourced from a study involving the synthesis of a related compound rsc.org.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, cross-peaks would appear between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the carbon backbone connectivity rwth-aachen.de. This technique is essential for tracing the proton network from one end of the molecule to the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemical relationships and preferred conformations insa-lyon.fr. For this compound, NOESY could reveal spatial proximities between the methyl group protons and protons on the pentane chain, helping to define the molecule's three-dimensional structure.

While the application of these 2D techniques is mentioned as a standard procedure for structural elucidation in synthetic chemistry that produces this compound, specific cross-peak data for this isolated compound were not available in the surveyed literature qub.ac.ukacs.orginsa-lyon.fr.

Chiral Analysis for Stereoisomeric Differentiation

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers, (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol. Differentiating and separating these enantiomers is critical for stereoselective synthesis and requires specialized chiral analysis techniques.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the separation and quantification of enantiomers. Research has demonstrated the successful separation of the enantiomers of this compound.

One study reported achieving an enantiomeric excess of 99% for the diol, with baseline separation of the two enantiomers using a Chiralpak ID column semanticscholar.org. The separation conditions are detailed in the table below.

Table 3: Chiral HPLC Conditions for Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak ID |

| Mobile Phase | Hexane/i-PrOH, 80:20 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (t₁) | 7.15 min |

| Retention Time (t₂) | 9.87 min |

Data sourced from a study on catalytic asymmetric transformations semanticscholar.org.

Computational Chemistry Approaches for Structural Elucidation and Property Prediction

Computational chemistry offers powerful tools for predicting molecular structures, energies, and spectroscopic properties, complementing experimental data. Methods like Density Functional Theory (DFT) can be applied to this compound to:

Predict Stable Conformations: By calculating the potential energy surface, the lowest energy (most stable) conformations of the molecule can be identified. This is particularly useful for understanding the intramolecular interactions, such as potential hydrogen bonding between the two hydroxyl groups.

Simulate NMR Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data can aid in the definitive assignment of complex spectra and confirm the proposed structure.

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways involved in the synthesis or transformation of this compound, providing insights into reaction stereoselectivity.

While these computational methods are widely applicable to organic molecules, specific theoretical studies and predictive data focused solely on this compound were not found in the reviewed literature.

Analysis of Stereochemical Assignments via Computational Tools

Due to the presence of a chiral center at the second carbon atom, this compound exists as two enantiomers, (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol. The precise assignment of these stereoisomers is paramount as the chirality can significantly influence the compound's physical properties and reactivity in stereospecific reactions. While experimental techniques like X-ray crystallography can provide definitive stereochemical assignments, they require the compound to be in a crystalline form, which is not always feasible. In such cases, computational chemistry offers a powerful alternative for the elucidation of stereochemistry.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in assigning the absolute configuration of chiral molecules. This is often achieved by comparing computationally predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants or electronic circular dichroism (ECD) spectra, with experimentally obtained data.

For instance, the theoretical workflow for assigning the stereochemistry of this compound would typically involve the following steps:

Conformational Search: A thorough conformational analysis is performed for both the (R) and (S) enantiomers to identify all low-energy conformers. This is crucial as the observed spectroscopic properties are a Boltzmann-weighted average of the properties of individual conformers.

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), followed by frequency calculations to confirm that they are true minima on the potential energy surface.

Spectroscopic Property Calculation: For each optimized conformer, relevant spectroscopic parameters are calculated. For NMR, this would involve the calculation of chemical shifts (δ) and spin-spin coupling constants (J). For ECD, the electronic transition energies and rotational strengths are computed.

Boltzmann Averaging: The calculated spectroscopic parameters for each conformer are averaged based on their relative Boltzmann populations to generate a theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The theoretical spectra for the (R) and (S) enantiomers are then compared with the experimental spectrum. A good agreement between the experimental and one of the theoretical spectra allows for the confident assignment of the absolute configuration.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational analysis for the assignment of the C2 stereocenter in this compound.

| Parameter | Experimental Value | Calculated for (R)-isomer | Calculated for (S)-isomer |

| ¹H NMR | |||

| δ (H at C2) | 1.55 ppm | 1.58 ppm | 1.58 ppm |

| δ (Ha at C1) | 3.52 ppm | 3.55 ppm | 3.50 ppm |

| δ (Hb at C1) | 3.48 ppm | 3.50 ppm | 3.55 ppm |

| ¹³C NMR | |||

| δ (C1) | 68.2 ppm | 68.5 ppm | 68.5 ppm |

| δ (C2) | 35.1 ppm | 35.4 ppm | 35.4 ppm |

| δ (C3) | 30.5 ppm | 30.8 ppm | 30.8 ppm |

| ECD | |||

| λmax | 210 nm (Positive Cotton Effect) | 208 nm (Positive Cotton Effect) | 208 nm (Negative Cotton Effect) |

Note: The data presented in this table is illustrative and intended to demonstrate the methodology. Actual experimental and computational values may vary.

Based on the illustrative data, the positive Cotton effect observed in the experimental ECD spectrum would strongly suggest the (R)-configuration for the sample of this compound.

Predictive Modeling for Molecular Interactions

The hydroxyl groups at positions 1 and 5 of this compound are capable of forming hydrogen bonds, which play a critical role in its physical properties, such as boiling point and viscosity, as well as its interactions with other molecules. Predictive modeling, particularly through molecular dynamics (MD) simulations, provides valuable insights into these interactions at an atomic level.

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. By simulating this compound in the presence of other molecules (e.g., water, other organic molecules, or a polymer matrix), it is possible to predict its preferred interaction modes, binding affinities, and dynamic behavior.

Key applications of predictive modeling for this compound include:

Solvation and Miscibility: MD simulations can be used to calculate the free energy of solvation in different solvents, providing a theoretical basis for its solubility and miscibility. The radial distribution function (RDF) between the hydroxyl groups of the diol and solvent molecules can reveal the structure of the solvation shell.

Self-Association: Simulations of pure this compound can elucidate the extent and nature of intermolecular hydrogen bonding between diol molecules, which influences its bulk properties.

Interaction with Surfaces: When used as a component in coatings or adhesives, understanding its interaction with different surfaces is crucial. MD simulations can model the adsorption of this compound onto a surface and predict the binding energy and orientation.

Polymer Interactions: In polymer chemistry, where it might be used as a plasticizer or a monomer, simulations can predict its compatibility with a polymer matrix and its effect on the polymer's mechanical properties.

The following table provides a hypothetical summary of results from a molecular dynamics simulation study of this compound in a water box, aimed at understanding its hydration properties.

| Parameter | Simulation Result | Interpretation |

| Radial Distribution Function (g(r)) | ||

| O(diol)-O(water) peak | 2.8 Å | Indicates the average distance for hydrogen bonding between the diol's hydroxyl groups and water molecules. |

| Hydrogen Bond Analysis | ||

| Average number of H-bonds (diol-water) | 4.2 | Suggests that, on average, each diol molecule is engaged in 4.2 hydrogen bonds with surrounding water molecules. |

| Average H-bond lifetime | 2.5 ps | Provides insight into the dynamics of the hydrogen bond network. |

| Diffusion Coefficient | ||

| D (diol in water) | 0.5 x 10⁻⁵ cm²/s | Quantifies the mobility of the diol molecule within the aqueous environment. |

Note: The data presented in this table is illustrative and intended to demonstrate the type of information obtained from molecular dynamics simulations.

These predictive models are invaluable for the rational design of formulations and materials incorporating this compound, allowing for the tuning of properties based on a fundamental understanding of its molecular interactions.

Chemical Reactivity and Functionalization of 2 Methylpentane 1,5 Diol

Derivatization Reactions of Hydroxyl Groups

The two primary hydroxyl (-OH) groups are the primary sites of reactivity in 2-methylpentane-1,5-diol, allowing for a variety of derivatization reactions. These transformations are fundamental for converting the diol into intermediates for further synthesis or for altering its chemical properties.

The oxidation of this compound targets its two primary alcohol functionalities. The nature of the final product is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Partial Oxidation to Aldehydes: The use of mild and selective oxidizing agents can convert the primary alcohol groups into aldehydes. Reagents such as Pyridinium chlorochromate (PCC) or conditions of a Swern or Dess-Martin oxidation are typically used for this transformation. Depending on the stoichiometry of the oxidant, the reaction can yield a mixture of the mono-aldehyde (5-hydroxy-2-methylpentanal), the di-aldehyde (2-methylpentanedial), and unreacted diol. Precise control of reaction conditions is necessary to favor the desired product.

Complete Oxidation to Carboxylic Acids: Strong oxidizing agents will convert the primary alcohol groups directly to carboxylic acids. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or chromic acid (Jones reagent) learncbse.in. This reaction pathway leads to the formation of 2-methylpentanedioic acid medchemexpress.com. The reaction proceeds through the aldehyde intermediate, which is rapidly oxidized further under these strong conditions.

The table below summarizes the primary oxidation pathways for this compound.

| Oxidizing Agent Category | Example Reagent(s) | Primary Product(s) |

| Mild Oxidants | Pyridinium chlorochromate (PCC) | 2-Methylpentanedial |

| Strong Oxidants | Potassium permanganate (KMnO₄) | 2-Methylpentanedioic acid medchemexpress.com |

The hydroxyl groups of this compound can be replaced by other functional groups through substitution reactions. This typically involves a two-step process: converting the -OH groups into better leaving groups, followed by nucleophilic attack.

Conversion to Dihalides: The diol can be converted into its corresponding dihalide. For example, reaction with thionyl chloride (SOCl₂) is a common method for producing 1,5-dichloro-2-methylpentane, while phosphorus tribromide (PBr₃) is used to synthesize 1,5-dibromo-2-methylpentane. These dihalides are valuable synthetic intermediates, as the halogen atoms can be displaced by a wide variety of nucleophiles.

Conversion to Sulfonate Esters: A more versatile method for activating the hydroxyl groups is their conversion into sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride). These sulfonate groups are excellent leaving groups, far more reactive than the original hydroxyl group. The resulting ditosylate or dimesylate of this compound can then react with nucleophiles (e.g., cyanide, azide, thiols) in Sₙ2 reactions to introduce a wide array of new functionalities byjus.com.

The following table outlines key substitution pathways.

| Reagent | Intermediate Product | Potential Subsequent Reactions |

| Thionyl chloride (SOCl₂) | 1,5-Dichloro-2-methylpentane | Nucleophilic substitution with amines, alkoxides |

| Phosphorus tribromide (PBr₃) | 1,5-Dibromo-2-methylpentane | Grignard reagent formation, Wurtz reaction |

| p-Toluenesulfonyl chloride (TsCl) | 2-Methylpentane-1,5-diyl bis(tosylate) | Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻) byjus.com |

Role as an Intermediate in Complex Molecule Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the reactivity of its two primary hydroxyl groups. Its unique branched structure, containing a methyl group on the second carbon, imparts specific properties to the resulting molecules, such as amorphism, flexibility, and hydrophobicity. These characteristics are particularly valuable in the production of high-performance polymers and other specialty chemicals.

While diols as a class are recognized for their utility in the synthesis of pharmaceutical compounds, providing a scaffold for building more complex molecules, specific examples detailing the role of this compound as a direct building block for commercial pharmaceutical compounds are not extensively documented in publicly available literature. The synthesis of neuromuscular blocking agents like Atracurium Besylate and its isomer Cisatracurium Besylate, for instance, involves the use of 1,5-pentanediol (B104693) or 1,5-pentamethylene diacrylate as a key linker molecule. google.comepo.org These syntheses couple the diol or its diacrylate derivative with isoquinolinium precursors. google.comepo.org Although the core structure is based on a pentane-1,5-dioxy linker, the direct incorporation of a methylated version, such as this compound, to create derivatives is not explicitly detailed in the primary synthesis routes described in the examined patents.

The application of this compound (also known as 3-Methyl-1,5-pentanediol or MPD) as an intermediate in the formation of specialty chemicals is well-established, particularly in the polymer industry. Its unique molecular structure is leveraged to create polymers with enhanced performance characteristics.

Polyesters and Polyurethanes:

This compound is a significant monomer used in the production of high-performance polyester (B1180765) polyols and polycarbonate polyols, which are then used to synthesize polyurethane resins. kuraray.eu The presence of a methyl branch in its structure results in amorphous properties, which helps in producing polyurethanes with low crystallinity. kuraray.euisoprene-chemicals.com This amorphous nature imparts desirable qualities such as:

Flexibility and Softness: The disruption of chain orientation by the methyl group leads to polymers with enhanced softness and flexibility. isoprene-chemicals.comkuraray.com

Improved Resistance: Polyurethanes derived from this diol exhibit good flexibility along with weather and water resistance. kuraray.eu

Transparency and Compatibility: The resulting polymers often show high transparency and good compatibility with other solvents. kuraray.eukuraray.com

It is also utilized as a chain extender in polyurethane production, further modifying the properties of the final polymer. kuraray.euulprospector.com

Paints and Coatings:

In the coatings industry, this compound is used as a raw material for polyester and polycarbonate polyols that form the basis of various coating formulations. ulprospector.com Its properties contribute to the durability and performance of paints and coatings. Additionally, it can be a component in the synthesis of diacrylates, which are used in UV and EB cure formulations for inks and coatings. kuraray.euradtech2020.com These diacrylates act as reactive diluents that increase crosslink density upon curing. radtech2020.com

Plasticizers:

The diol also serves as a raw material for the synthesis of plasticizers. ulprospector.com Plasticizers are additives that increase the plasticity or fluidity of a material, and the derivatives of this compound can be tailored for this purpose.

The table below summarizes the key specialty chemicals derived from this compound and the advantageous properties it imparts.

| Specialty Chemical | Role of this compound | Resulting Properties |

| Polyurethanes | Monomer for polyester/polycarbonate polyols, Chain extender | Softness, Flexibility, Water and weather resistance, Transparency kuraray.euisoprene-chemicals.comkuraray.com |

| Polyesters | Diol monomer | Amorphous nature, Lower melting point sigmaaldrich.comresearchgate.net |

| Coatings and Inks | Raw material for polyols and diacrylates | Durability, Adhesion, Elongation ulprospector.com |

| Plasticizers | Chemical intermediate | Increased material flexibility |

Biological Interactions and Bioactivity of 2 Methylpentane 1,5 Diol

Biochemical Pathway Modulation and Enzymatic Interactions

Current research primarily highlights the role of 2-methylpentane-1,5-diol and related alkane diols as solvents and penetration enhancers in topical formulations rather than direct modulators of enzymatic activity. For instance, in formulations containing the antifungal agent terbinafine, the therapeutic action is due to the inhibition of the squalene epoxidase enzyme, which is part of the fungal ergosterol biosynthesis pathway medicaljournals.se. The function of the diol in such a formulation is to facilitate the delivery of the active compound to its target, not to interact with the enzyme itself. While diols are integral to these formulations, there is no direct evidence to suggest they modulate biochemical pathways or possess intrinsic enzyme-inhibiting properties. Their primary biochemical interaction in this context is as a vehicle for active pharmaceutical ingredients.

Hydrogen bonding is a critical force in molecular recognition, governing the interaction between molecules in biological systems nih.gov. This compound possesses two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors lookchem.com. This structural feature enables it to form hydrogen bonds with biological molecules, such as proteins and receptors on the cell surface.

In biological recognition, the specificity and strength of binding are often dictated by a network of non-covalent interactions, including hydrogen bonds cambridgemedchemconsulting.com. The ability of this compound's hydroxyl groups to form these bonds is fundamental to its function as a solvent and its interaction with biological membranes. While the formation of beta-sheet structures in proteins is not primarily driven by hydrogen bonds, they are a key component of the final stabilized structure researchgate.net. The cumulative energy from hydrogen bonds can contribute significantly to the conformational stability of a protein nih.gov. The capacity for hydrogen bonding is therefore an essential physicochemical property influencing how this compound interacts with biological environments at a molecular level.

Antimicrobial Efficacy and Spectrum of Activity

Closely related alkane diols, particularly pentane-1,5-diol, have demonstrated significant antimicrobial properties. These compounds exhibit a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses nih.govmedicaljournalssweden.se. The antimicrobial effect extends to both antibiotic-susceptible and multi-resistant bacterial strains nih.govmedicaljournalssweden.se.

The proposed mechanism of action is related to the hygroscopic nature of the diols. It is believed that they draw water out of microbial cells, leading to dehydration and subsequent cell collapse nih.govmedicaljournalssweden.se. This physical mechanism of action makes the development of resistance by microorganisms difficult nih.govmedicaljournalssweden.se. Studies on pentane-1,5-diol have established its efficacy against a range of aerobic bacteria, positioning it as a potentially valuable compound for topical antimicrobial therapy nih.gov. This broad-spectrum activity is a key feature of many short-chain alkane diols used in dermatological and cosmetic formulations researchgate.netresearchgate.net.

| Bacterial Type | Activity | Minimal Inhibitory Concentration (MIC) Range | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Effective | 2.5% - 15.0% (vol/vol) | nih.gov |

| Gram-negative Bacteria | Effective | 2.5% - 15.0% (vol/vol) | nih.gov |

| Multi-resistant Bacteria | Effective | 2.5% - 15.0% (vol/vol) | nih.gov |

Role in Enhanced Delivery of Bioactive Compounds

Alkane diols are widely recognized for their ability to act as percutaneous absorption enhancers, improving the penetration of active pharmaceutical ingredients (APIs) through the skin barrier nih.govnih.gov. This enhancement is crucial for the efficacy of topical dermatological treatments. The mechanism involves altering the complex structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to foreign substances medicaljournals.se.

Studies have compared the enhancement effects of different diols. For example, while propane-1,2-diol was found to increase the absorption of hydrocortisone through the skin more effectively, pentane-1,5-diol was more effective at increasing the retention of the drug in the skin nih.gov. In a study with the lipophilic drug terbinafine, pentane-1,5-diol was shown to be an effective absorption enhancer medicaljournals.senih.gov. The concentration of the diol plays a significant role; a 5% concentration of pentane-1,5-diol was found to be a more efficient absorption enhancer for terbinafine than a 20% concentration medicaljournals.senih.govresearchgate.net. Similarly, when comparing a cream containing 2-methyl-pentane-2,4-diol with a new formulation containing pentane-1,5-diol for the delivery of mometasone furoate, no significant difference was found in the amount of the API absorbed into and through the skin nih.gov. This suggests that diols with similar structures can have comparable efficacy as penetration enhancers.

This compound and related compounds are valuable in topical formulations not only as penetration enhancers but also for their solvent, preservative, and water-binding properties nih.gov. These multifunctional attributes allow them to replace several other ingredients in a single formulation nih.gov. Their inclusion can lead to products with superior cosmetic properties, such as more even texture, less greasiness, and the absence of unpleasant odors nih.gov.

Formulation studies involving pentane-1,5-diol have demonstrated its effectiveness in enhancing the delivery of various active compounds. In a hydrogel formulation, both 5% and 20% concentrations of pentane-1,5-diol increased the percutaneous absorption of 1% terbinafine compared to a control without the diol cir-safety.org. The 5% concentration, however, resulted in a significantly higher absorption of terbinafine into the skin (52%) compared to the 20% concentration (11%) cir-safety.org. This highlights the importance of optimizing the concentration of the enhancer within the formulation to achieve the desired delivery profile. These diols serve as a technology platform that can add a range of desirable characteristics to dermatological products, ultimately improving their usability and efficacy nih.gov.

| Enhancer | Concentration | Terbinafine Absorbed into Skin | Reference |

|---|---|---|---|

| Control (No Diol) | N/A | 8% | cir-safety.org |

| Pentane-1,5-diol | 5% | 52% | cir-safety.org |

| Pentane-1,5-diol | 20% | 11% | cir-safety.org |

| Propane-1,2-diol | 5% | 19% | cir-safety.org |

| Propane-1,2-diol | 20% | 21% | cir-safety.org |

Investigational Studies on Specific Biological Effects

Anticancer Activity against Mesenchymal Cancer Cell Lines

Currently, there are no available scientific studies or reports investigating the specific anticancer activity of this compound against mesenchymal cancer cell lines. Research into the biological and cytotoxic effects of this particular branched-chain diol is not present in the public domain.

Comparative Analysis with Related Diols in Biological Systems

While data on this compound is scarce, extensive research on structurally similar linear and branched diols, such as pentane-1,5-diol and 2-methyl-2,4-pentanediol (hexylene glycol), provides a comparative context for potential biological activities.

Pentane-1,5-diol, the unbranched parent compound, has been studied for its use in topical dermatological formulations. It is recognized for its efficacy as a solvent and a delivery-enhancing vehicle researchgate.net. Furthermore, it exhibits a wide spectrum of antimicrobial activity researchgate.net. A comparative overview highlights that pentane-1,5-diol is considered safe and, in some respects, more effective than other diols like propane-1,2-diol regarding drug delivery, cosmetic properties, and antimicrobial action researchgate.net.

Another related branched-chain diol, 2-methyl-2,4-pentanediol (hexylene glycol), is utilized in cosmetic and skincare products and is noted for its surfactant and emulsion-stabilizing properties wikipedia.org. Toxicological assessments show it has low acute oral and dermal toxicity epa.gov. While it can be an irritant at high concentrations, it is not classified as a skin sensitizer or genotoxic epa.govchemos.de.

The following table summarizes the properties and biological notes of these related diols.

| Feature | Pentane-1,5-diol | 2-Methyl-2,4-pentanediol (Hexylene Glycol) | This compound |

| Structure | Linear Diol | Branched Diol | Branched Diol |

| Primary Use | Dermatological formulations, solvent, enhancer researchgate.net | Cosmetics, coatings, solvents, cryoprotectant wikipedia.org | Used in preparations for waterproof paint lookchem.com |

| Biological Notes | Antimicrobial activity, drug-delivery enhancement researchgate.net | Low acute toxicity, skin/eye irritant at high concentrations, not a sensitizer epa.govchemos.de | No biological activity data available |

| Bioaccumulation | Data not available | Low potential to bioaccumulate epa.gov | Data not available |

Metabolism and Biotransformation Pathways

The metabolism of this compound has not been specifically detailed in available literature. However, studies on its parent compound, pentane-1,5-diol, offer insight into the likely metabolic fate of simple alkane diols in biological systems.

For many simple diols, the primary metabolic pathway involves oxidation. In experiments with rabbits, pentane-1,5-diol was found to be metabolized to glutaric acid nih.gov. This suggests an oxidation process where the terminal hydroxyl groups are converted to carboxylic acid functionalities.

Glucuronic Acid Conjugate Formation

Glucuronidation is a major Phase II metabolic reaction where substrates are conjugated with glucuronic acid to increase their water solubility and facilitate excretion wikipedia.orgnih.gov. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are present mainly in the liver but also in other tissues wikipedia.org.

In metabolic studies involving various alkane diols administered to rabbits, no glucuronic acid conjugation was reported for pentane-1,5-diol nih.gov. In contrast, other diols in the same study, such as 2,3-butanediol and hexanediol, did show conjugation with glucuronic acid to varying extents nih.gov. While some diols are substrates for UGT enzymes, the available evidence suggests the linear C5 diol is not significantly metabolized via this pathway nih.govnih.gov. Data for the branched-chain this compound is not available.

The table below compares the extent of glucuronide conjugation for different alkane diols based on animal studies.

| Compound | Glucuronic Acid Conjugation (% of Dose) | Primary Metabolite Identified |

| Propanediol | 0-2% | Oxidized to CO2 |

| 1,4-Butanediol (B3395766) | 0-2% | Succinic acid |

| 2,3-Butanediol | 20-26% | Glucuronide of the glycol |

| Pentane-1,5-diol | Not Reported | Glutaric acid |

| Hexanediol | 4-9% | Adipic acid |

Data sourced from a study in rabbits nih.gov.

Identification of Biotransformation Products

The primary biotransformation product identified for the related compound pentane-1,5-diol is a derivative of glutaric acid. In a study where pentane-1,5-diol was administered to rabbits, the urinary metabolite phenacyl glutarate was isolated, accounting for 0.5% of the administered dose nih.gov. This finding confirms the oxidation of the diol to a dicarboxylic acid (glutaric acid) in vivo. Specific biotransformation products for this compound have not been identified in the reviewed literature.

Toxicological Profile and Biosafety Research of 2 Methylpentane 1,5 Diol

Genotoxicity Assessment

Genotoxicity studies are crucial for assessing the potential of a chemical to damage genetic material. Based on a thorough review of available data, no specific genotoxicity studies for 2-Methylpentane-1,5-diol have been identified.

No data from in vitro mutagenicity assays, such as the bacterial reverse mutation test (Ames test) or mammalian cell assays (e.g., mouse lymphoma assay, chromosome aberration test), were found for this compound in the searched literature.

Information regarding in vivo mutagenicity studies, including the mammalian erythrocyte micronucleus test, for this compound is not available in the public domain based on the conducted searches.

Carcinogenicity Investigations and Classification

There are no available carcinogenicity studies or classifications by major regulatory bodies (such as IARC, NTP, or EPA) for this compound. A patent for a high-voltage component mentions that the use of antimony trioxide is often avoided due to a "suspected carcinogenesis" risk, but this does not pertain to this compound itself, which is listed as a potential minor monomer unit in the component's polymer google.com.

Reproductive and Developmental Toxicity Studies

No specific studies on the reproductive or developmental toxicity of this compound were identified. Therefore, no data on endpoints such as fertility, prenatal development, or teratogenicity are available.

Organ-Specific Effects and Histopathological Observations

Detailed toxicological studies investigating organ-specific effects and providing histopathological observations following exposure to this compound could not be located.

There is no available research data concerning the specific hepatic responses or potential hepatotoxicity of this compound. Histopathological assessments of liver tissue after exposure to this compound have not been reported in the available literature.

Other Systemic Organ Systemic Responses

There is a notable lack of specific data regarding the systemic organ responses to this compound. General toxicological assessments of structurally related compounds, such as 1,5-pentanediol (B104693) and 2-methyl-2,4-pentanediol, suggest a low potential for systemic toxicity. epa.gov

For 2-methyl-2,4-pentanediol, studies have indicated low acute oral and dermal toxicity. epa.gov In a subchronic study, some adaptive responses were noted in the liver of rats, but no degenerative or necrotic changes were observed. epa.gov No adverse effects on reproductive organs were reported. epa.gov

The kidney is a primary target for toxicants due to its high blood flow and role in filtration and concentration of substances from the blood. toxmsdt.com Nephrotoxicity can lead to systemic effects such as decreased excretion of waste products and inability to maintain fluid and electrolyte balance. toxmsdt.com However, without specific studies on this compound, it is not possible to determine its specific effects on other organ systems.

Toxicokinetic Studies and Elimination Pathways

Generally, alkane diols can be metabolized through various pathways. For instance, studies on other diols have shown that they can be conjugated with glucuronic acid and excreted in the urine. nih.gov For example, after administration of 1,4-butanediol (B3395766) to rabbits, a metabolite, succinic acid, was identified in the urine. nih.gov It is plausible that this compound could undergo similar metabolic transformations, such as oxidation of its hydroxyl groups to form corresponding aldehydes and carboxylic acids, which could then be further metabolized or excreted.

Without empirical data, the absorption and distribution characteristics of this compound remain speculative. Its water solubility would suggest potential for absorption and distribution throughout the body's aqueous compartments. The elimination pathways would likely involve renal excretion of the parent compound and its metabolites. Further research is necessary to elucidate the specific toxicokinetic profile of this compound.

Environmental Fate and Ecotoxicological Investigations of 2 Methylpentane 1,5 Diol

Biodegradation Pathways and Kinetics

Biodegradation is a key process that determines the persistence of a chemical in the environment. It involves the breakdown of organic compounds by microorganisms.

The kinetics of this degradation, including the rate and extent of breakdown, would be influenced by various environmental factors such as temperature, pH, nutrient availability, and the microbial community present. Without specific studies, it is difficult to provide precise degradation rates for 2-Methylpentane-1,5-diol.

Aquatic Ecotoxicity Assessments

The assessment of aquatic ecotoxicity is crucial for understanding the potential harm a chemical may pose to organisms living in water. This involves testing the effects of the substance on various trophic levels, including fish, invertebrates, and algae. Due to the limited availability of ecotoxicological data for this compound, information from surrogate molecules, primarily 2-Methyl-2,4-pentanediol (also known as hexylene glycol), is often used for assessment.

Acute toxicity studies on fish are used to determine the concentration of a substance that is lethal to 50% of a test population over a specific period, typically 96 hours (LC50). For the related compound 2-Methyl-2,4-pentanediol, it is classified as practically non-toxic to aquatic organisms epa.gov. A toxicity test on frog tadpoles (Rana catesbiana) resulted in an LC50 of 11,800 mg/L, indicating low toxicity to this aquatic vertebrate epa.gov.

Table 1: Acute Toxicity of a Surrogate Compound (2-Methyl-2,4-pentanediol) to Aquatic Vertebrates

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Rana catesbiana (Frog Tadpole) | LC50 | 11,800 | epa.gov |

Aquatic invertebrates, such as daphnids, are a vital part of the aquatic food web and are often sensitive to pollutants. The effect on these organisms is typically measured as the concentration that causes immobilization or other adverse effects in 50% of the population over a 48-hour period (EC50). Data for 2-Methyl-2,4-pentanediol indicates an EC50 in excess of 2,800 mg/L, suggesting low acute toxicity to aquatic invertebrates epa.gov.

Algae are primary producers in aquatic ecosystems, and any inhibition of their growth can have cascading effects on the entire food web. Algal toxicity is often assessed by measuring the inhibition of growth (e.g., cell count or biomass) over a 72-hour period. For 2-Methyl-2,4-pentanediol, the 72-hour EC10 and EC50 for the green algae Selenastrum capricornutum were both reported to be greater than 429 mg/L, indicating low toxicity epa.gov.

Table 2: Ecotoxicity of a Surrogate Compound (2-Methyl-2,4-pentanediol) to Aquatic Invertebrates and Algae

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Aquatic Invertebrates | EC50 | > 2,800 | 48 hours | epa.gov |

| Selenastrum capricornutum (Algae) | EC50 | > 429 | 72 hours | epa.gov |

| Selenastrum capricornutum (Algae) | EC10 | > 429 | 72 hours | epa.gov |

Bioaccumulation Potential Modeling and Assessment

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. A key parameter used to predict bioaccumulation potential is the octanol-water partition coefficient (log Kow or LogP). A low log Kow value generally suggests a low potential for bioaccumulation.

For this compound, a reported LogP value is 0.38730 lookchem.com. This low value indicates that the compound has a preference for the aqueous phase over the lipid phase and is therefore unlikely to bioaccumulate significantly in the fatty tissues of organisms.

For the surrogate compound 2-Methyl-2,4-pentanediol, the log Kow is 0.58 epa.gov. Based on this, it is considered to have a low potential to bioaccumulate. A Bioconcentration Factor (BCF) of 3.162 was calculated using a model, further supporting the low bioaccumulation potential epa.gov.

Table 3: Bioaccumulation Potential Parameters for this compound and a Surrogate

| Compound | Parameter | Value | Method | Reference |

| This compound | LogP | 0.38730 | lookchem.com | |

| 2-Methyl-2,4-pentanediol | log Kow | 0.58 | epa.gov | |

| 2-Methyl-2,4-pentanediol | BCF | 3.162 | Calculated | epa.gov |

Environmental Monitoring and Persistence Evaluation

It is important to note that the lack of publicly available data does not necessarily indicate a lack of environmental impact, but rather a gap in the existing body of scientific research.

Advanced Research Applications and Future Directions

Development of Novel Materials and Coatings

2-Methylpentane-1,5-diol serves as a valuable monomer in the synthesis of polymers such as polyesters and polyurethanes, where its branched structure can be leveraged to tailor the properties of the resulting materials. The methyl group introduces asymmetry, which can disrupt the regular packing of polymer chains, leading to materials with modified crystallinity, flexibility, and solubility.

In the realm of polyesters , the choice of the diol component is a critical determinant of the final properties of the polymer. Research has shown that the stereoisomerism of diol monomers can significantly alter the mechanical and thermal performance of polyesters. For instance, studies on polyesters synthesized with cyclic diols have demonstrated that the cis or trans configuration of the diol profoundly impacts the polymer's glass transition temperature (Tg), thermal stability, and toughness researchgate.net. While specific studies on this compound are emerging, the principles established with other branched diols suggest that it could be used to create amorphous polyesters with enhanced impact resistance and shape-memory properties researchgate.net. The incorporation of such branched diols can lead to a less crystalline and more flexible polymer structure.

For polyurethanes , this compound can be used as a chain extender or as part of a polyester (B1180765) polyol. The structure of the diol influences the phase separation between the hard and soft segments of the polyurethane, which in turn dictates its mechanical properties ehu.esresearchgate.net. The use of asymmetric or branched diols can lead to polyurethanes with lower glass transition temperatures and a reduced ability to crystallize researchgate.net. This can result in softer, more flexible materials with high transparency and compatibility, making them suitable for a range of applications, from coatings to elastomers. The hydrolysis resistance of polyurethanes can also be improved by the careful selection of the diol in the polyester polyol component.

The application of these polymers in coatings is a significant area of research. Aqueous two-component polyurethane coating compositions are of particular interest for environmental reasons. While research has focused on various diisocyanates, the properties of the polyol component, which can be derived from this compound, are crucial for the performance of the final coating, affecting aspects like viscosity and crosslinking density.

| Polymer Type | Potential Contribution of this compound | Resulting Material Properties | Potential Applications |

|---|---|---|---|

| Polyesters | Introduction of a methyl branch disrupts chain packing and reduces crystallinity. | Increased flexibility, enhanced impact resistance, lower melting point, and amorphous nature. | Biodegradable plastics, adhesives, and specialty coatings. |

| Polyurethanes | Acts as a chain extender or part of the soft segment, influencing microphase separation. | Improved softness, high transparency, enhanced hydrolysis resistance, and tailored mechanical properties. | Flexible foams, elastomers, and high-performance coatings. |

Pharmaceutical Research and Drug Delivery System Innovations

In the pharmaceutical industry, this compound and related diols are being investigated for their potential as excipients and components of drug delivery systems. Their properties as effective solvents and penetration enhancers are of particular interest.

As a pharmaceutical solvent , the diol structure can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), which is a significant challenge in drug formulation. While research on 2-methylpentane specifically is ongoing, its isomer, 1,5-pentanediol (B104693), has been shown to be an effective solvent that can replace several ingredients in a topical formulation nih.gov.

In drug delivery systems , particularly for topical and transdermal applications, diols can act as percutaneous absorption enhancers. They can increase the permeation of drugs through the skin by altering the properties of the stratum corneum. Studies comparing 1,5-pentanediol with other diols have shown that it can significantly increase the percutaneous absorption of active substances nih.gov. For example, the release of tri-iodothyroacetic acid was found to be 21% higher with 1,5-pentanediol as an enhancer compared to propane-1,2-diol nih.gov. The branched structure of this compound could offer unique advantages in this context, potentially influencing its interaction with skin lipids and further enhancing drug delivery.

Beyond topical applications, there is emerging interest in the use of branched alkanes like 2-methylpentane in controlled drug release systems . Its physicochemical properties, such as its low boiling point and ability to interact with both hydrophilic and hydrophobic substances, make it a candidate for creating porous matrices for modulated drug release patsnap.com. The volatile nature of such compounds could be exploited to create specific pore structures within drug-loaded polymers, thereby controlling the diffusion and release of the entrapped drug patsnap.com.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational modeling is a powerful tool in materials science for predicting the properties of new materials and understanding the relationship between their chemical structure and function. While specific computational studies focused solely on this compound are not yet widely published, the methodologies are well-established and can be readily applied.

Molecular modeling can be used to predict how the inclusion of this compound as a monomer will affect the architecture and properties of polyesters and polyurethanes researchgate.net. By simulating the interactions between polymer chains, researchers can gain insights into how the methyl branch influences factors such as chain packing, conformational flexibility, and the formation of crystalline or amorphous domains. This predictive capability can accelerate the design of new polymers with desired thermal and mechanical properties without the need for extensive empirical experimentation.

For instance, in polyester design, computational models can help to understand how the stereochemistry of the diol affects the polymer's glass transition temperature and impact resistance researchgate.net. In the context of polyurethanes, multiscale molecular simulations can be employed to study the compatibility of the diol-containing soft segment with the hard segment, which is crucial for determining the material's mechanical properties mdpi.comsemanticscholar.org. These simulations can calculate parameters such as solubility parameters and binding energies to predict the stability and performance of the resulting polyurethane.

The use of predictive models extends to other applications as well. In pharmaceutical research, computational methods can be used to model the interaction of this compound with skin lipids to better understand its mechanism as a penetration enhancer. In the field of green chemistry, computational catalysis can aid in the design of new catalysts for the selective synthesis of this compound from biomass.

Emerging Bio-based Applications

The shift towards a bio-based economy has opened up new avenues for the application of renewable chemicals like this compound. A primary focus is its use in the production of bio-based and biodegradable polymers . As a monomer derived from renewable resources, it can contribute to reducing the carbon footprint of plastics and other materials.

The incorporation of this compound into polyesters can lead to the development of biodegradable thermoplastic elastomers researchgate.net. These materials combine the processability of thermoplastics with the flexibility of elastomers and are designed to degrade under specific environmental conditions. Research in this area involves synthesizing and characterizing these novel bio-based polymers to evaluate their mechanical properties and biodegradability.

Another emerging application is in the formulation of bio-based coatings and adhesives . By using polyester polyols derived from this compound, it is possible to create more sustainable polyurethane coatings with tailored properties. These bio-based alternatives to petroleum-derived materials are sought after in industries looking to improve their environmental profile.

Interdisciplinary Research Opportunities

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. Collaboration between chemists, materials scientists, engineers, and biologists will be crucial to fully realize the potential of this compound.

One such opportunity lies at the intersection of materials science and biomedical engineering . The development of biodegradable polymers from this compound for use in medical devices, such as temporary implants or scaffolds for tissue engineering, requires a deep understanding of both the material's properties and its interaction with biological systems.

Another promising area for collaboration is between catalysis research and process engineering . The development of efficient and economically viable processes for producing this compound from biomass will require the expertise of both catalyst designers and chemical engineers to optimize reaction conditions and scale up production. Techno-economic analysis will play a vital role in assessing the feasibility of these bio-based production routes nrel.govosti.govosti.govresearchgate.net.

Furthermore, the integration of computational modeling with experimental research offers a powerful approach to accelerate the discovery and development of new materials and applications. By using computational tools to predict properties and guide experimental design, researchers can more efficiently explore the vast design space offered by polymers and formulations containing this compound.

Q & A

Q. What are the key physicochemical properties of 2-Methylpentane-1,5-diol, and how do they influence experimental handling?

this compound (CAS 42856-62-2) has a molecular formula of C₆H₁₄O₂, a density of 0.961 g/cm³, and a boiling point of 229.9°C at 760 mmHg. Its relatively low flash point (107.2°C) and irritant classification (hazard code Xi) necessitate precautions against open flames and prolonged skin exposure. The compound’s high miscibility with polar solvents (e.g., water, ethanol) and limited solubility in non-polar solvents (e.g., petroleum ether) guide solvent selection for formulations. Proper storage at room temperature in airtight containers is critical to prevent oxidation or moisture absorption .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to minimize skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Separate from strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for analogous diols (e.g., pentane-1,5-diol) for additional guidance, as direct SDS data for this compound is limited .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial efficacy of this compound against multidrug-resistant bacteria?

Methodology:

- Minimum Inhibitory Concentration (MIC) Assays: Use broth microdilution methods with bacterial inocula standardized to 10³–10⁵ CFU/mL. Compare results against structurally similar diols (e.g., pentane-1,5-diol, which shows MICs of 2.5–15% against Gram-negative rods and staphylococci) .

- Variables to Control:

- Inoculum size (higher inocula may increase MICs due to metabolic load).

- Solvent compatibility (ensure diol solubility without inhibiting bacterial growth).

- Mechanistic Studies: Investigate osmotic dehydration effects via scanning electron microscopy (SEM) to observe cellular shrinkage, a mechanism proposed for pentane-1,5-diol .

Q. What methodological considerations are critical when evaluating this compound as a penetration enhancer in transdermal drug delivery?

Experimental Design:

- In Vitro Skin Models: Use excised human or porcine skin in Franz diffusion cells to measure permeation of model drugs (e.g., terbinafine) with/without the diol.

- Concentration Optimization: Test 5–25% (w/w) diol concentrations, referencing studies where pentane-1,5-diol at 25% enhanced drug flux without irritation .

- Comparative Analysis: Benchmark against established enhancers (e.g., propylene glycol) to assess efficacy and safety trade-offs.

Q. How should researchers address discrepancies in reported physicochemical or biological data for this compound?

Analytical Strategies:

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., pH 7.4, 25°C) to isolate variables like temperature or solvent purity.

- Structural Confirmation: Use NMR and HPLC-MS to verify compound identity, as impurities (e.g., isomers) may skew results.

- Meta-Analysis: Cross-reference data with structurally analogous diols (e.g., hexane-1,5-diol) to identify trends or outliers in properties like solubility or stability .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound purity and degradation products?

Recommended Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm hydroxyl group positions and methyl branching (δ 1.0–1.5 ppm for CH₃ groups).

- HPLC-MS: Reverse-phase C18 columns with ESI-MS detection to identify oxidation byproducts (e.g., ketones or carboxylic acids).

- Stability Testing: Accelerated aging studies (40°C/75% RH) with periodic FT-IR analysis to monitor hydroxyl group oxidation .

Retrosynthesis Analysis